molecular formula C10H23O2PS B14312945 O,S-Diethyl hexylphosphonothioate CAS No. 114220-17-6

O,S-Diethyl hexylphosphonothioate

Cat. No.: B14312945
CAS No.: 114220-17-6
M. Wt: 238.33 g/mol
InChI Key: BLGWYIRFHXRACC-UHFFFAOYSA-N
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Description

O,S-Diethyl hexylphosphonothioate is an organophosphorus compound characterized by the presence of both oxygen and sulfur atoms bonded to a phosphorus atom. This compound is part of the broader class of phosphonothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,S-Diethyl hexylphosphonothioate typically involves the reaction of hexylphosphonic dichloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Hexylphosphonic dichloride+Diethyl phosphiteBaseO,S-Diethyl hexylphosphonothioate+By-products\text{Hexylphosphonic dichloride} + \text{Diethyl phosphite} \xrightarrow{\text{Base}} \text{this compound} + \text{By-products} Hexylphosphonic dichloride+Diethyl phosphiteBase​O,S-Diethyl hexylphosphonothioate+By-products

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

O,S-Diethyl hexylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioate oxides.

    Reduction: Reduction reactions can convert it into phosphonothioate hydrides.

    Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Phosphonothioate oxides.

    Reduction: Phosphonothioate hydrides.

    Substitution: Various substituted phosphonothioates depending on the substituent used.

Scientific Research Applications

O,S-Diethyl hexylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, especially as antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of O,S-Diethyl hexylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • O,S-Diethyl methylphosphonothioate
  • O,O-Diethyl methylphosphonothioate
  • O,S-Diethyl ethylphosphonothioate

Uniqueness

O,S-Diethyl hexylphosphonothioate is unique due to its specific alkyl chain length (hexyl group), which imparts distinct physicochemical properties such as solubility and reactivity. This makes it particularly suitable for applications where longer alkyl chains are advantageous, such as in the formulation of certain pharmaceuticals and industrial chemicals .

Properties

CAS No.

114220-17-6

Molecular Formula

C10H23O2PS

Molecular Weight

238.33 g/mol

IUPAC Name

1-[ethoxy(ethylsulfanyl)phosphoryl]hexane

InChI

InChI=1S/C10H23O2PS/c1-4-7-8-9-10-13(11,12-5-2)14-6-3/h4-10H2,1-3H3

InChI Key

BLGWYIRFHXRACC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(OCC)SCC

Origin of Product

United States

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